

## In-depth Technical Guide: The Quest for PF-03622905 In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-03622905 |           |
| Cat. No.:            | B12409332   | Get Quote |

An extensive search for the compound **PF-03622905** has yielded no specific in vivo data or experimental models associated with this identifier. It is highly probable that "**PF-03622905**" is not a valid designation for a Pfizer compound, or at least not one that is publicly disclosed.

Initial investigations into preclinical and in vivo studies of **PF-03622905** did not produce any relevant results. The search was broadened to identify the compound's potential target, therapeutic area, and any alternative names. This line of inquiry also proved fruitless, revealing no publicly available information for a compound with this specific identifier.

Further searches of Pfizer's clinical trial pipeline and publicly listed drug candidates did not contain any mention of **PF-03622905**. It is important to note that pharmaceutical companies often have large pipelines of compounds under investigation, and not all of them are publicly disclosed, especially in the early stages of development.

Interestingly, the identifier "**PF-03622905**" bears a strong resemblance to the clinical trial identifier NCT03622905. This clinical trial, however, is not for a pharmaceutical compound.

## Clinical Trial NCT03622905: A Study in Alzheimer's Disease

The clinical trial registered under NCT03622905 is titled "ADvance II: A 12-month Double-blind, Randomized, Controlled Study to Evaluate the Safety and Efficacy of Deep Brain Stimulation of the Fornix (DBS-f) in Patients With Mild Probable Alzheimer's Disease." This study is







sponsored by Functional Neuromodulation Ltd. and investigates a medical device intervention, not a chemical entity.

The primary objective of this study is to assess whether Deep Brain Stimulation of the fornix can slow the cognitive and functional decline associated with Alzheimer's disease.

Due to the lack of available data for a compound designated **PF-03622905**, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. It is recommended that the user verify the compound identifier. Should a corrected identifier be provided, a comprehensive technical guide will be generated.

To cite this document: BenchChem. [In-depth Technical Guide: The Quest for PF-03622905 In Vivo Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409332#pf-03622905-in-vivo-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com